molecular formula C9H7ClN2O B2371478 2-chloro-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 38326-29-3

2-chloro-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B2371478
CAS No.: 38326-29-3
M. Wt: 194.62
InChI Key: CNSZRCVSZRVIFV-UHFFFAOYSA-N
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Description

2-chloro-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family. This compound is characterized by a fused bicyclic structure containing nitrogen atoms, which imparts unique chemical and biological properties. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential therapeutic applications and versatile reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, a palladium-catalyzed direct alkenylation of 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-ones through C-H activation using oxygen as the terminal oxidant has been developed . This method provides an efficient route to functionalized derivatives of the compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent selection, temperature control, and purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, oxygen, aryl sulfonyl hydrazides, and iodine. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of radical initiators.

Major Products

The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-chloro-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For example, it acts as a CXCR3 antagonist by binding to the CXCR3 receptor, thereby inhibiting its activity. Additionally, it can inhibit enzymes such as acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft .

Comparison with Similar Compounds

2-chloro-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can be compared with other similar compounds in the pyrido[1,2-a]pyrimidine family:

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-chloro-6-methylpyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-6-3-2-4-8-11-7(10)5-9(13)12(6)8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNSZRCVSZRVIFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC(=CC(=O)N12)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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